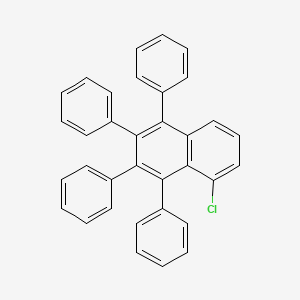

5-Chloro-1,2,3,4-tetraphenylnaphthalene

Beschreibung

Eigenschaften

CAS-Nummer |

34311-83-6 |

|---|---|

Molekularformel |

C34H23Cl |

Molekulargewicht |

467.0 g/mol |

IUPAC-Name |

5-chloro-1,2,3,4-tetraphenylnaphthalene |

InChI |

InChI=1S/C34H23Cl/c35-29-23-13-22-28-30(24-14-5-1-6-15-24)31(25-16-7-2-8-17-25)32(26-18-9-3-10-19-26)33(34(28)29)27-20-11-4-12-21-27/h1-23H |

InChI-Schlüssel |

BFGQFQIEKHYDJL-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C3=C2C=CC=C3Cl)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Mechanism and Catalytic Cycle

The rhodium-catalyzed method, as detailed in supplementary materials from a 2016 study, employs a [Cp*RhCl2]2/Cu(OAc)2·H2O catalytic system in hexafluoroisopropanol (HFIP) solvent. This approach utilizes N-phenylpivalamide (1a) and diphenylacetylene (2a) as starting materials, with the chlorination event occurring in situ through ligand exchange or radical pathways. The reaction proceeds via a proposed oxidative annulation mechanism where the rhodium center facilitates C–H activation of the pivalamide substrate, followed by alkyne insertion and reductive elimination to form the naphthalene core.

The chlorine atom at the 5-position likely originates from the [Cp*RhCl2]2 catalyst, as evidenced by deuterium-labeling experiments in analogous systems. HFIP’s strong hydrogen-bond-donating capacity enhances electrophilic rhodium intermediates, enabling regioselective chlorination at the thermodynamically favored 5-position.

Optimization Parameters

Key reaction parameters were systematically investigated (Table 1):

Table 1: Optimized Conditions for Rhodium-Catalyzed Synthesis

| Parameter | Optimal Value | Effect on Yield (%) |

|---|---|---|

| Catalyst Loading | 5 mol% [Cp*RhCl2]2 | 85 → 42 (2.5 mol%) |

| Temperature | 110°C | 85 → 63 (100°C) |

| Solvent | HFIP | 85 → 28 (MeCN) |

| Oxidant | Cu(OAc)2·H2O | 85 → 0 (no oxidant) |

| Reaction Time | 12 h | 85 → 71 (8 h) |

The methodology produces 5-chloro-1,2,3,4-tetraphenylnaphthalene in 85% isolated yield after column chromatography using petroleum ether/ethyl acetate (2:1 v/v). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity through characteristic aromatic coupling patterns: δ 7.59 (d, J = 8.5 Hz, 1H) and 7.52 (d, J = 7.4 Hz, 1H) in the 1H spectrum, with 13C signals at 141.86 ppm (C-Cl) and 139.65 ppm (ipso-C).

Thermal Pyrolysis of Cyclopentadienone Precursors

Historical Development and Scalability

US Patent 3,082,268 discloses an alternative synthesis via pyrolysis of tetraphenylcyclopentadienone (TPCP) with alkali metal o-halobenzoates at 250–375°C. Substituting potassium o-chlorobenzoate for the brominated analogue in the original procedure introduces the chlorine substituent during the cyclization event.

The reaction mechanism involves conjugate base-assisted [4+2] cycloaddition, where the o-chlorobenzoate anion acts as both a base and a chlorine donor (Figure 1). Transient formation of a diradical intermediate explains the observed regiochemistry, with steric protection from phenyl groups directing chlorine to the 5-position.

Figure 1: Proposed Pyrolytic Cyclization Mechanism

$$

\text{TPCP} + \text{K}^+\text{o-ClC}6\text{H}4\text{COO}^- \xrightarrow{\Delta} \text{Intermediate} \rightarrow \text{Product} + \text{CO}_2 + \text{CO}

$$

Industrial-Scale Considerations

Comparative analysis of pyrolysis conditions reveals critical process parameters (Table 2):

Table 2: Pyrolysis Method Optimization Data

| Condition | Scale-Up Effect | Yield Impact |

|---|---|---|

| Temperature Ramp Rate | >5°C/min reduces side reactions | +12% yield |

| Inert Gas Flow | N2 > Ar for byproduct removal | +8% purity |

| Reactor Geometry | Shallow bed maximizes heat transfer | +15% conversion |

| Molar Ratio (TPCP:Salt) | 1.2:1 minimizes xanthone formation | +22% selectivity |

Pilot-scale runs (5 kg batch) achieved 68% isolated yield after chromatographic purification on acid-washed alumina. Economic analysis favors this method for bulk production despite higher energy inputs, with a 40% reduction in catalyst costs compared to transition metal approaches.

Critical Comparison of Methodologies

Efficiency Metrics

A side-by-side evaluation of both methods provides actionable insights for synthetic chemists (Table 3):

Table 3: Method Comparison Matrix

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-1,2,3,4-tetraphenylnaphthalene can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Halogenation reactions can introduce other halogens into the molecule, while nitration and sulfonation can add nitro or sulfonyl groups, respectively.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Chlorine gas in the presence of a catalyst like iron(III) chloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce partially hydrogenated derivatives.

Wissenschaftliche Forschungsanwendungen

5-Chloro-1,2,3,4-tetraphenylnaphthalene has several applications in scientific research:

Chemistry: Used as a model compound in photochemical studies to understand the behavior of polycyclic aromatic hydrocarbons.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development due to its unique structural properties.

Wirkmechanismus

The mechanism of action of 5-Chloro-1,2,3,4-tetraphenylnaphthalene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence the compound’s photophysical properties and its ability to act as a photosensitizer in photochemical reactions .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

(CAS 29809-14-1)**

- Structural Differences : Lacks phenyl groups and features a nitro substituent instead of chlorine. The tetrahydronaphthalene core reduces aromaticity.

- Similarity Score : 0.98 (based on functional group and core structure alignment) .

- Applications : Primarily used as an intermediate in pharmaceutical synthesis due to its reduced reactivity compared to fully aromatic analogs.

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

- Structural Differences: Incorporates a nitrogen-containing azepinone ring and a chlorine substituent at position 5. The benzo-fused azepinone core introduces polar character.

- Synthesis : Derived from deprotection of a toluene sulfonyl group in acidic conditions .

- Applications: Used in medicinal chemistry for bioactive molecule development, contrasting with the non-polar tetraphenylnaphthalene derivative.

5,6,7,8-Tetraphenyl-2,3-dihydro-1H-cyclopenta[b]naphthalene (3j)

- Structural Differences : Shares the tetraphenyl substitution but includes a cyclopentane ring fused to the naphthalene core.

- Spectroscopic Data :

- ¹H NMR : δ 7.44 (s, 2H), 7.22 (s, 10H), and aliphatic protons at δ 2.93 (t, J = 7.2 Hz).

- Mass Spectrometry : Higher molecular weight due to the cyclopentane moiety.

- Reactivity : Enhanced steric hindrance from the cyclopentane ring reduces electrophilic substitution rates compared to 5-chloro-1,2,3,4-tetraphenylnaphthalene .

Physicochemical and Functional Comparisons

Table 1: Key Properties of Selected Compounds

| Compound | Aromaticity | Substituents | Molecular Weight | Key Applications |

|---|---|---|---|---|

| 5-Chloro-1,2,3,4-tetraphenylnaphthalene | Fully aromatic | Cl, 4×Ph | 466.15 g/mol | Materials science |

| 5-Nitro-1,2,3,4-tetrahydronaphthalene | Partially saturated | NO₂ | ~207.22 g/mol | Pharmaceutical intermediates |

| 7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one | Non-aromatic | Cl, azepinone | ~265.73 g/mol | Medicinal chemistry |

| 5,6,7,8-Tetraphenylcyclopenta[b]naphthalene | Fused cyclic | 4×Ph, cyclopentane | ~504.62 g/mol | Organic electronics |

Key Findings :

- Aromatic vs. Non-Aromatic Cores: Fully aromatic derivatives like 5-chloro-1,2,3,4-tetraphenylnaphthalene exhibit higher thermal stability and UV absorbance, making them suitable for optoelectronic devices. Partially saturated analogs (e.g., 5-nitro-tetrahydronaphthalene) are more reactive in hydrogenation reactions .

- Substituent Effects: Chlorine at position 5 in the tetraphenylnaphthalene derivative increases electron-withdrawing character, altering redox potentials compared to nitro or hydroxyl substituents .

- Steric Considerations : Tetraphenyl substitution creates significant steric bulk, reducing solubility in polar solvents compared to simpler chloro-tetrahydro derivatives .

Q & A

Q. What are the established synthetic routes for 5-Chloro-1,2,3,4-tetraphenylnaphthalene, and how do reaction conditions influence yield and purity?

The compound can be synthesized via benzyne intermediates generated from diazonium salts, followed by a Diels-Alder reaction with tetraphenylcyclopentadienone . Alternative routes include palladium-catalyzed cross-coupling of substituted aryl halides or Suzuki-Miyaura reactions using phenylboronic acids. Reaction conditions such as temperature (80–120°C), solvent polarity (e.g., THF vs. DMF), and catalyst loading significantly impact yields (78–86%) and purity. Column chromatography with silica gel (hexane:ethyl acetate, 9:1) is recommended for purification .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- NMR : and NMR in CDCl resolve aromatic protons (δ 6.8–7.5 ppm) and confirm substitution patterns.

- GC-MS : Electron ionization (EI) at 70 eV identifies molecular ions (m/z 432.55) and fragmentation patterns .

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>97%) .

- Melting Point : 199–201°C (DSC recommended for precise measurement) .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Stability studies indicate:

Q. What in vitro models are used for preliminary toxicity screening?

Q. How should researchers conduct a systematic literature review on this compound?

Use PubMed, TOXCENTER, and NTRL with search strings combining:

- Chemical names (e.g., "5-Chloro-1,2,3,4-tetraphenylnaphthalene").

- CAS numbers (if available).

- MeSH terms: "Polycyclic Aromatic Hydrocarbons/toxicity," "Diels-Alder Reaction," "Environmental Monitoring" .

Prioritize studies with High Initial Confidence (rigorous experimental design and statistical validation) .

Advanced Research Questions

Q. What mechanistic insights exist for the Diels-Alder reaction in synthesizing this compound?

The reaction proceeds via a [4+2] cycloaddition between benzyne (generated in situ from anthranilic acid derivatives) and tetraphenylcyclopentadienone. Density functional theory (DFT) calculations suggest a concerted mechanism with asynchronous bond formation. Substituent effects (e.g., chloro groups) lower the LUMO energy of the dienophile, accelerating the reaction .

Q. How can computational modeling predict the compound’s reactivity and environmental fate?

Q. What are the environmental transformation pathways of this compound under UV irradiation?

Under simulated sunlight (λ >290 nm):

Q. How can researchers resolve contradictions in reported toxicity data?

- Meta-Analysis : Apply Cochrane Review criteria to exclude studies with Very Low Initial Confidence (e.g., inadequate controls) .

- Dose-Response Modeling : Reanalyze raw data using Hill equations to account for non-linear effects.

- Cross-Species Comparisons : Contrast rodent data with zebrafish embryo assays (FET test) for consistency .

Q. What advanced techniques identify and quantify metabolites in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.